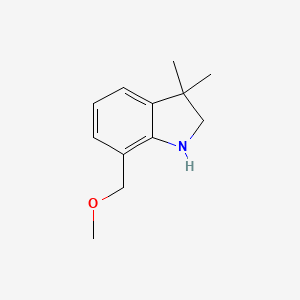

7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

7-(methoxymethyl)-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C12H17NO/c1-12(2)8-13-11-9(7-14-3)5-4-6-10(11)12/h4-6,13H,7-8H2,1-3H3 |

InChI Key |

VCVKGWFUQNNGFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C(C=CC=C21)COC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 3,3-dimethyl-2,3-dihydro-1H-indole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the methoxymethyl group, yielding the parent indole structure.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the positions adjacent to it.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Formation of 7-formyl-3,3-dimethyl-2,3-dihydro-1H-indole or 7-carboxy-3,3-dimethyl-2,3-dihydro-1H-indole.

Reduction: Formation of 3,3-dimethyl-2,3-dihydro-1H-indole.

Substitution: Formation of various substituted indoles depending on the electrophile used.

Scientific Research Applications

7-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and natural product analogs.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular proteins and enzymes. These interactions can modulate biological processes such as cell signaling, gene expression, and enzyme activity, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole with structurally related indole derivatives, focusing on substituent effects, synthesis, and applications.

Structural and Substituent Effects

*Calculated based on structural analogs.

Key Observations:

- Halogen vs. Methoxymethyl Substituents: Halogenated analogs (e.g., 6-Cl-7-F) exhibit higher electrophilic reactivity, making them suitable for cross-coupling reactions in drug synthesis . In contrast, the methoxymethyl group in the target compound likely improves solubility in polar solvents (e.g., methanol or DMSO) due to its ether linkage.

- Positional Isomerism: Substituent placement significantly impacts bioactivity.

- Toxicity Profile: Compounds with acidic or nitro groups (e.g., 7-nitroindoles) often exhibit higher ulcerogenicity, whereas the target compound’s non-acidic methoxymethyl group may reduce gastrointestinal toxicity, akin to ML 3000’s improved safety over indomethacin .

Q & A

Basic: What are optimal catalytic conditions for synthesizing 7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole?

Iodine catalysis in acetonitrile (MeCN) at 40°C for 5 hours achieves high yields (98%) in indole alkylation reactions. This method minimizes side products compared to FeCl₃ or AlCl₃ catalysts, which yield ≤67% under similar conditions . Key parameters include:

- Catalyst : I₂ (10 mol%)

- Solvent : MeCN

- Temperature : 40°C

- Reaction time : 5 hours

Basic: How can purification challenges for this compound be addressed after synthesis?

Column chromatography with ethyl acetate/hexane (70:30) effectively isolates the product from byproducts. For polar impurities, recrystallization in ethanol (as in related indole derivatives) improves purity, confirmed via TLC and NMR (¹H, ¹³C) .

Basic: What spectroscopic techniques confirm the structure of this compound?

- ¹H NMR : Signals for methoxymethyl (δ ~3.3 ppm, singlet) and dimethyl groups (δ ~1.5 ppm, singlet).

- X-ray crystallography : Validates planarity and dihedral angles between fused aromatic systems (e.g., 13.28° in analogous compounds) .

- FAB-HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How do substituents (e.g., methoxymethyl) influence electronic properties and reactivity?

The methoxymethyl group enhances electron density at the indole C3 position, facilitating electrophilic substitution. Computational studies (DFT) on similar compounds show:

- HOMO-LUMO gaps : Reduced by electron-donating substituents, increasing reactivity.

- Conjugation : Substituents like methoxy improve stability via resonance with the indole π-system .

Advanced: What mechanistic insights explain regioselectivity in alkylation reactions?

Iodine catalyzes electrophilic substitution via σ-complex intermediates , favoring alkylation at the indole C2/C3 positions. Steric hindrance from 3,3-dimethyl groups directs methoxymethyl addition to C7, as observed in Vilsmeier reactions .

Advanced: How can computational modeling predict biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) with kinase targets (e.g., EGFR) reveals:

- Binding affinity : Enhanced by hydrophobic interactions with dimethyl groups.

- H-bonding : Methoxymethyl oxygen forms stable bonds with catalytic lysine residues .

Advanced: What strategies resolve contradictory data in biological activity studies?

- Dose-response curves : Differentiate specific activity from cytotoxicity (e.g., IC₅₀ values in antimicrobial assays).

- Control experiments : Rule out solvent effects (e.g., DMF) on bioactivity .

Advanced: How does the compound’s stability under varying pH and temperature affect experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.